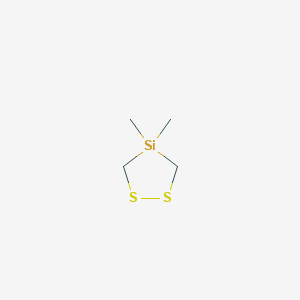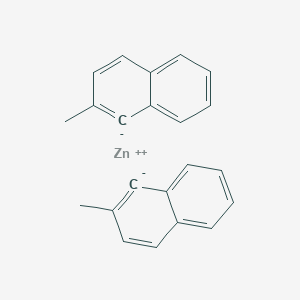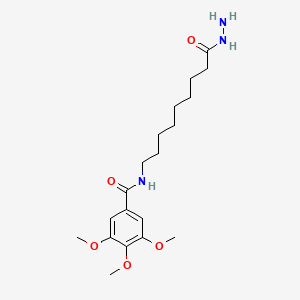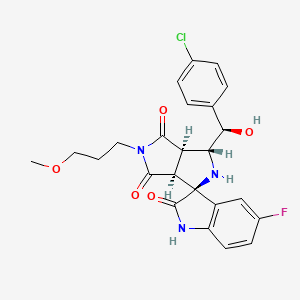![molecular formula C20H44O3Si B12623143 Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane CAS No. 920753-78-2](/img/structure/B12623143.png)
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 12,12-dimethoxydodecyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
作用机制
The mechanism of action of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The long alkyl chain and methoxy groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of the long alkyl chain with methoxy groups.
Tert-butyl(dimethyl)silanol: Lacks the long alkyl chain and methoxy groups, making it less hydrophobic and less effective in forming stable complexes with biomolecules.
Uniqueness
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is unique due to its long alkyl chain with methoxy groups, which enhances its hydrophobicity and ability to interact with biomolecules. This makes it more effective in applications such as drug delivery and the development of high-performance materials compared to similar compounds.
属性
CAS 编号 |
920753-78-2 |
|---|---|
分子式 |
C20H44O3Si |
分子量 |
360.6 g/mol |
IUPAC 名称 |
tert-butyl-(12,12-dimethoxydodecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-20(2,3)24(6,7)23-18-16-14-12-10-8-9-11-13-15-17-19(21-4)22-5/h19H,8-18H2,1-7H3 |
InChI 键 |
IYGYHTROSNNHIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)


![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)

![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)

![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)

